5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Overview
Description
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a promising candidate for studying various biological processes, drug development, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine can be achieved through various chemical reactions, such as cyclization and alkylation reactions . The specific preparation method can be adjusted according to different needs and reaction conditions. For instance, the cyclization of appropriate precursors under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological processes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Properties
IUPAC Name |
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWNIKTFIRTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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